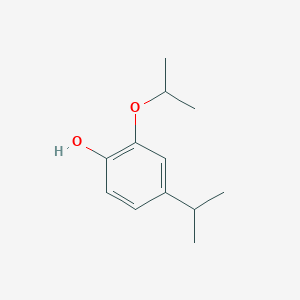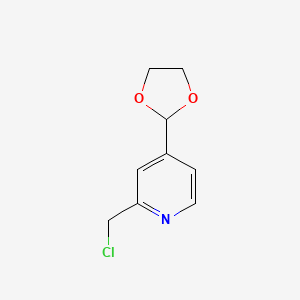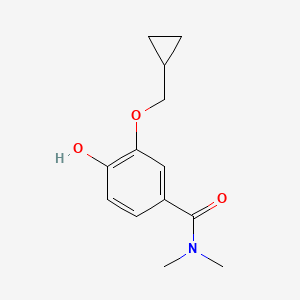![molecular formula C8H5F4NO B14849195 1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849195.png)
1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring imparts distinct characteristics, making these compounds valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone involves several steps. One common method includes the introduction of fluorine atoms into the pyridine ring through selective fluorination reactions. The synthetic routes often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product yield .
Industrial production methods for fluorinated pyridines often utilize continuous flow reactors to enhance reaction efficiency and scalability. These methods allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Wissenschaftliche Forschungsanwendungen
1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is used in the design of fluorinated analogs of biologically active molecules. These analogs often exhibit enhanced stability and bioavailability.
Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents. They are investigated for their role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism by which 1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, leading to increased potency and selectivity. The compound can modulate various biochemical pathways, depending on its specific application .
Vergleich Mit ähnlichen Verbindungen
1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone can be compared with other fluorinated pyridines, such as:
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with distinct properties and uses in chemical synthesis and research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and stability, making it valuable for specialized applications .
Eigenschaften
Molekularformel |
C8H5F4NO |
|---|---|
Molekulargewicht |
207.12 g/mol |
IUPAC-Name |
1-[4-fluoro-6-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H5F4NO/c1-4(14)6-2-5(9)3-7(13-6)8(10,11)12/h2-3H,1H3 |
InChI-Schlüssel |
ATSRZDXYJJCXHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)acrylate](/img/structure/B14849134.png)

![3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid](/img/structure/B14849145.png)





![1-[3-(Chloromethyl)-5-methylphenyl]ethanone](/img/structure/B14849179.png)
